molecular formula C24H27N3O5 B2735155 6-(tert-butyl)-4-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1105229-38-6

6-(tert-butyl)-4-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No. B2735155
M. Wt: 437.496
InChI Key: KEQDBFIVDIKEIV-UHFFFAOYSA-N
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Description



  • The compound is an organic molecule with the formula C~12~H~18~O.

  • It is classified as an alkylated phenol.

  • It appears as a colorless oil.





  • Synthesis Analysis



    • The compound can be prepared by alkylation of xylenol with isobutylene.

    • This alkylation allows separation of 2,4-xylenol from 2,5-xylenol since 2,4-dimethyl-6-tert-butylphenol is insoluble in 10% NaOH, while 2,5-dimethyl-6-tert-butylphenol is soluble.

    • Subsequent to separation, the tert-butyl group can be removed in strong acid.





  • Molecular Structure Analysis



    • The molecular formula is C~12~H~18~O.

    • The compound contains a tert-butyl group and a phenolic ring.





  • Chemical Reactions Analysis



    • The compound is used as an antioxidant to prevent gumming in fuels.

    • It also serves as an ultraviolet stabilizer.

    • Applications include jet fuels, gasolines, and avgas.





  • Physical And Chemical Properties Analysis



    • Melting point: 21 to 23 °C

    • Boiling point: 248 to 249 °C

    • Solubility: Insoluble in 10% NaOH




  • Scientific Research Applications

    Crystal Structure and Theoretical Studies

    Research on compounds structurally related to the query chemical often focuses on understanding their crystal structure and theoretical properties. For example, Kumara et al. (2017) synthesized compounds for crystal structure studies, using computational density functional theory (DFT) calculations to explore reactive sites, highlighting the relevance of such molecules in probing molecular geometry and interactions (Kumara et al., 2017).

    Antimicrobial Activities

    Another significant area of research is the investigation of antimicrobial properties. Bektaş et al. (2007) synthesized novel triazole derivatives and evaluated their antimicrobial activities, demonstrating the potential of similar chemical structures in developing new antimicrobial agents (Bektaş et al., 2007).

    Material Science and Organic Electronics

    Compounds with oxadiazole and tert-butyl groups also find applications in material science and organic electronics. For instance, Wang et al. (2001) focused on the synthesis and structural analysis of a bis(1,3,4-oxadiazole) system for use in light-emitting diodes (LEDs), highlighting the importance of such compounds in the development of electronic materials and devices (Wang et al., 2001).

    Environmental Impact and Toxicity Studies

    Research on related compounds also extends to environmental impact and toxicity studies. Thorel et al. (2020) assessed the toxicity of various UV filters, including butyl methoxydibenzoylmethane, on marine organisms, indicating the significance of understanding the environmental behavior and impact of chemical substances with similar functionalities (Thorel et al., 2020).

    Safety And Hazards



    • GHS classification: Danger

    • Hazard statements: H301, H302, H310, H315, H319, H373, H411

    • Precautionary statements: Various precautions for handling and storage




  • Future Directions



    • Further research could explore its applications in other fields or investigate potential derivatives.




    properties

    IUPAC Name

    6-tert-butyl-4-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,4-benzoxazin-3-one
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C24H27N3O5/c1-6-30-19-9-7-15(11-20(19)29-5)23-25-21(32-26-23)13-27-17-12-16(24(2,3)4)8-10-18(17)31-14-22(27)28/h7-12H,6,13-14H2,1-5H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    KEQDBFIVDIKEIV-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C(=O)COC4=C3C=C(C=C4)C(C)(C)C)OC
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C24H27N3O5
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    437.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    6-(tert-butyl)-4-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one

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